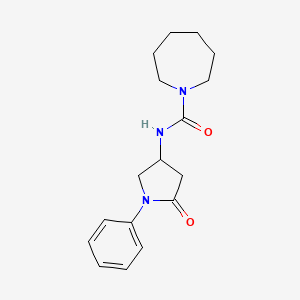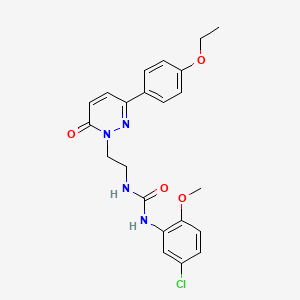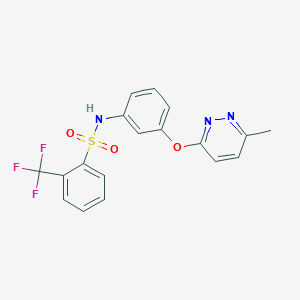![molecular formula C21H15ClFN3S B3001014 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-72-8](/img/structure/B3001014.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C21H15ClFN3S and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonism
Research by Chenard et al. (2001) explored quinazolin-4-ones, structurally related to 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine, as AMPA receptor antagonists. Their study highlighted the structure-activity relationship (SAR) of these compounds, identifying new antagonists with methylamino tether groups (Chenard et al., 2001).
Antibacterial Activity
A study by Appani et al. (2016) synthesized novel quinazolin-4(3H)-ones, closely related to the chemical , and tested them for antibacterial activity. They found that certain derivatives demonstrated potent activity against Proteus vulgaris and Bacillus subtilis (Appani, Bhukya, & Gangarapu, 2016).
Tuberculostatic Activity
Nosova et al. (2021) conducted research on new 4-anilinoquinazolines starting from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one, which is structurally similar to the chemical . They found in vitro tuberculostatic activity in one of the derivatives (Nosova, Permyakova, Lipunova, & Charushin, 2021).
Antimicrobial Activity
Raval et al. (2012) synthesized heterocyclic compounds containing elements similar to this compound. These compounds showed significant antimicrobial activity (Raval, Desai, & Desai, 2012).
Antipsychotic and Anticonvulsant Activities
A study by Kaur et al. (2010) on thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, which are structurally related to the chemical , reported screening for antipsychotic and anticonvulsant activities (Kaur, Saxena, & Kumar, 2010).
Anti-Inflammatory Activity
Research by Sun et al. (2019) on fluorine-substituted benzoquinazolin-2-amine derivatives demonstrated potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Sun, Gao, Wang, & Hou, 2019).
Diuretic Activity
A study by Maarouf et al. (2004) on quinazolin-4(3H)-one derivatives, related to the chemical , investigated their diuretic activity, finding significant results in certain derivatives (Maarouf, El‐Bendary, & Goda, 2004).
Imaging Epidermal Growth Factor Receptor Tyrosine Kinase
Holt et al. (2006) synthesized a derivative for positron emission tomography imaging of the epidermal growth factor receptor tyrosine kinase, demonstrating the potential of quinazoline derivatives in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Direcciones Futuras
The future directions for research on this compound could involve further investigation into its potential biological activities, given the known activities of other quinazolinone derivatives . Additionally, more research could be done to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3S/c22-15-5-3-4-14(12-15)13-27-21-25-19-7-2-1-6-18(19)20(26-21)24-17-10-8-16(23)9-11-17/h1-12H,13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFGURULCPGIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)


![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)


![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)
